molecular formula C21H25N3O2S2 B2605191 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 896794-29-9

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2605191
CAS RN: 896794-29-9
M. Wt: 415.57
InChI Key: IRVBRNXXDDPVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Several studies have delved into the structural analysis and synthesis of thieno[3,2-d]pyrimidine derivatives. For instance, Subasri et al. (2016, 2017) explored the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing folded conformations about the methylene C atom of the thioacetamide bridge, and highlighted the presence of intramolecular N—H⋯N hydrogen bonds stabilizing these conformations (Subasri et al., 2016); (Subasri et al., 2017).

Antitumor Activity

Research into the antitumor activity of thieno[3,2-d]pyrimidine derivatives has shown promising results. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on several human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of pyrimidine-triazole derivatives have been explored by Majithiya and Bheshdadia (2022), who synthesized novel derivatives showing effectiveness against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Molecular Docking and Drug Likeness

Mary et al. (2020) conducted a quantum chemical insight into a novel anti COVID-19 molecule, demonstrating its antiviral potency through molecular docking against SARS-CoV-2 protein. This study indicated potential therapeutic applications for thieno[3,2-d]pyrimidine derivatives in treating COVID-19 (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-14(2)8-10-24-20(26)19-17(9-11-27-19)23-21(24)28-13-18(25)22-12-16-6-4-15(3)5-7-16/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVBRNXXDDPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

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